Tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate
Description
Tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate is a complex organic compound that features a tert-butyl group, a hydroxybenzoate moiety, and a methoxyoxolane carbonyl group
Properties
IUPAC Name |
tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-16(2,3)24-14(20)12-9-11(5-6-13(12)19)18-15(21)17(22-4)7-8-23-10-17/h5-6,9,19H,7-8,10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCYXGPUYPVYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)NC(=O)C2(CCOC2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the hydroxybenzoate core. This is followed by the introduction of the tert-butyl group and the methoxyoxolane carbonyl group through a series of organic reactions. Common reagents used in these steps include tert-butyl alcohol, methoxyoxolane, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a benzoate derivative with a carbonyl group, while reduction may yield a benzoate derivative with an alcohol group.
Scientific Research Applications
Tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-hydroxybenzoate: Lacks the methoxyoxolane carbonyl group, resulting in different chemical properties and reactivity.
Methoxyoxolane-3-carbonyl benzoate: Lacks the tert-butyl group, affecting its steric and electronic properties.
Uniqueness
Tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
